molecular formula C19H15NO4 B6127831 2-(2H-1,3-BENZODIOXOL-5-YL)-7,8-DIMETHYLQUINOLINE-4-CARBOXYLIC ACID

2-(2H-1,3-BENZODIOXOL-5-YL)-7,8-DIMETHYLQUINOLINE-4-CARBOXYLIC ACID

Cat. No.: B6127831
M. Wt: 321.3 g/mol
InChI Key: MTVZSKHKRBBXDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2H-1,3-BENZODIOXOL-5-YL)-7,8-DIMETHYLQUINOLINE-4-CARBOXYLIC ACID is a complex organic compound that belongs to the class of quinoline carboxylic acids This compound is characterized by the presence of a benzodioxole ring fused to a quinoline structure, with additional methyl groups at the 7th and 8th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-BENZODIOXOL-5-YL)-7,8-DIMETHYLQUINOLINE-4-CARBOXYLIC ACID typically involves multi-step organic reactions. One common method includes the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with 7,8-dimethylquinoline-4-carboxylic acid under acidic conditions. The reaction is often facilitated by catalysts such as p-toluenesulfonic acid and requires refluxing in an appropriate solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-BENZODIOXOL-5-YL)-7,8-DIMETHYLQUINOLINE-4-CARBOXYLIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2H-1,3-BENZODIOXOL-5-YL)-7,8-DIMETHYLQUINOLINE-4-CARBOXYLIC ACID has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2H-1,3-BENZODIOXOL-5-YL)-7,8-DIMETHYLQUINOLINE-4-CARBOXYLIC ACID involves its interaction with molecular targets such as enzymes and receptors. For instance, its inhibition of COX enzymes is achieved through competitive binding at the active site, preventing the conversion of arachidonic acid to prostaglandins . This inhibition leads to reduced inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2H-1,3-BENZODIOXOL-5-YL)-7,8-DIMETHYLQUINOLINE-4-CARBOXYLIC ACID is unique due to its specific substitution pattern on the quinoline ring and the presence of the benzodioxole moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-7,8-dimethylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4/c1-10-3-5-13-14(19(21)22)8-15(20-18(13)11(10)2)12-4-6-16-17(7-12)24-9-23-16/h3-8H,9H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTVZSKHKRBBXDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC4=C(C=C3)OCO4)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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